molecular formula C16H21NOS B14312737 3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one CAS No. 112380-94-6

3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one

Cat. No.: B14312737
CAS No.: 112380-94-6
M. Wt: 275.4 g/mol
InChI Key: KSEPEQFHEBBDDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is an organic compound that features a cyclohexylamino group, a methylsulfanyl group, and a phenyl group attached to a prop-2-en-1-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one typically involves the following steps:

    Formation of the Enone Backbone: The prop-2-en-1-one backbone can be synthesized through an aldol condensation reaction between an appropriate aldehyde and ketone under basic conditions.

    Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions using cyclohexylamine.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group can be added through a thiolation reaction using methylthiolating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the enone moiety, converting it to the corresponding alcohol.

    Substitution: The amino and sulfanyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclohexylamino)-1-phenylprop-2-en-1-one: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    3-(Methylsulfanyl)-1-phenylprop-2-en-1-one: Lacks the cyclohexylamino group, which may influence its chemical properties and applications.

    3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylbut-2-en-1-one: Has an additional carbon in the backbone, potentially altering its physical and chemical properties.

Uniqueness

3-(Cyclohexylamino)-3-(methylsulfanyl)-1-phenylprop-2-en-1-one is unique due to the presence of both the cyclohexylamino and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

112380-94-6

Molecular Formula

C16H21NOS

Molecular Weight

275.4 g/mol

IUPAC Name

3-(cyclohexylamino)-3-methylsulfanyl-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H21NOS/c1-19-16(17-14-10-6-3-7-11-14)12-15(18)13-8-4-2-5-9-13/h2,4-5,8-9,12,14,17H,3,6-7,10-11H2,1H3

InChI Key

KSEPEQFHEBBDDZ-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC(=O)C1=CC=CC=C1)NC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.